N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide
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Overview
Description
N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxypropyl chain, and a methoxy-methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.
Attachment of the methoxy-methylbenzenesulfonamide moiety: This final step involves the sulfonation of a methoxy-methylbenzene derivative, followed by the coupling of the sulfonamide group to the hydroxypropyl-cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of cyclopropyl ketones or carboxylic acids.
Reduction: Formation of cyclopropyl amines.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The cyclopropyl group and hydroxypropyl chain contribute to the compound’s binding affinity and specificity, while the methoxy-methylbenzenesulfonamide moiety may enhance its solubility and stability.
Comparison with Similar Compounds
N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide can be compared with other similar compounds, such as:
- N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide
- N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide
- tert-butyl N-(3-cyclopropyl-3-hydroxypropyl)carbamate
These compounds share structural similarities but differ in their functional groups and overall properties
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-4-methoxy-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-9-12(19-2)5-6-14(10)20(17,18)15-8-7-13(16)11-3-4-11/h5-6,9,11,13,15-16H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKKILLGNNMMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCC(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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